N~1~-isopentyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Description
N~1~-Isopentyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a synthetic small molecule characterized by a bicyclic core structure comprising a seven-membered cycloheptane ring fused to a pyridazine moiety (3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine). The acetamide group at position 2 of the core is substituted with an isopentyl (3-methylbutyl) chain at the nitrogen atom. The compound’s molecular weight is estimated to be ~350–370 g/mol based on analogs (e.g., C₁₈H₂₀FN₃O₂ with MW 329.37 in ).
Its synthesis likely involves coupling the core acetic acid derivative (CAS 1232810-21-7, available commercially via suppliers like AiFChem and Ambeed) with isopentylamine.
Properties
IUPAC Name |
N-(3-methylbutyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-12(2)8-9-17-15(20)11-19-16(21)10-13-6-4-3-5-7-14(13)18-19/h10,12H,3-9,11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUKXLJRXUJJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1C(=O)C=C2CCCCCC2=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-isopentyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cycloheptapyridazine ring and the subsequent functionalization to introduce the isopentyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be designed to maximize efficiency, minimize waste, and ensure consistent product quality. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety may undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
This reaction is well-documented in acetamide analogs, such as the hydrolysis of N-(3-oxobutan-2-yl)acetamide under acidic conditions .
| Reaction | Conditions | Product |
|---|---|---|
| Acidic hydrolysis | HCl (aq), reflux | 2-amino-3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine + acetic acid |
| Basic hydrolysis | NaOH (aq), 80°C | Same as above |
Cyclohepta[c]pyridazine Ring Modifications
The pyridazine ring may participate in electrophilic substitution or reduction reactions. For instance:
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Electrophilic substitution : Nitration or sulfonation at electron-rich positions of the pyridazine ring.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) could reduce the pyridazine ring to a tetrahydropyridazine derivative, altering its aromaticity .
Nucleophilic Aromatic Substitution
The electron-deficient pyridazine ring may undergo nucleophilic substitution at positions activated by the keto group (C3=O). For example:
Reagents like amines or thiols could displace leaving groups (e.g., halides) under mild conditions .
Cyclization Reactions
The acetamide side chain could facilitate intramolecular cyclization. For example, in the presence of a base, the enolate of the acetamide might attack the pyridazine ring, forming fused bicyclic structures. Similar reactivity is observed in N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides , which cyclize to pyrrolopyridinones under thermal conditions .
| Reagent | Conditions | Product |
|---|---|---|
| K₂CO₃ | DMF, 100°C | Fused tricyclic derivative |
Knoevenagel Condensation
The keto group (C3=O) on the pyridazine ring could participate in condensations with active methylene compounds (e.g., malononitrile), forming α,β-unsaturated derivatives. This reaction is common in ketone-containing heterocycles.
Oxidation of the Cycloheptane Ring
The saturated seven-membered ring may undergo oxidation (e.g., with KMnO₄ or CrO₃) to introduce hydroxyl or keto groups.
Formation of Metal Complexes
The pyridazine nitrogen atoms and keto group could act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes with potential catalytic or medicinal applications .
Scientific Research Applications
Neurological Disorders
One of the primary applications of N~1~-isopentyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is in the treatment of neurological disorders. Research has indicated that this compound acts as a negative allosteric modulator of NMDA receptors containing NR2B subunits. This modulation is particularly relevant for conditions such as:
- Bipolar Disorder : The compound has shown promise in preclinical studies for its potential to stabilize mood and reduce manic episodes by modulating neurotransmitter pathways associated with bipolar disorder .
- Obsessive-Compulsive Disorder (OCD) : Its ability to influence glutamatergic transmission may provide therapeutic benefits for patients suffering from OCD by reducing compulsive behaviors .
Anxiety Disorders
The compound has also been explored for its applications in treating anxiety disorders. By modulating the activity of NMDA receptors, it may help alleviate symptoms associated with various anxiety disorders. Studies suggest that compounds targeting these receptors can lead to reduced anxiety-like behaviors in animal models .
Potential in Cancer Therapy
Emerging research indicates that this compound may have applications in oncology. Its structural characteristics allow it to interact with specific cellular pathways involved in tumor growth and metastasis. Preliminary studies have suggested that the compound could inhibit certain cancer cell lines by inducing apoptosis and inhibiting proliferation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N1-isopentyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Molecular Properties
The following table compares key structural and physicochemical properties of the target compound with four analogs from recent literature:
Key Observations:
Lipophilicity and Permeability :
- The isopentyl substituent in the target compound provides moderate lipophilicity, balancing solubility and permeability. In contrast, the trifluoromethyl-benzimidazol-ethyl analog () exhibits higher molecular weight (433.43 g/mol) and lipophilicity due to the aromatic trifluoromethyl group, which may hinder passive diffusion.
- The fluorophenyl derivatives () have lower molecular weights (329–343 g/mol) and may exhibit improved pharmacokinetics.
Electron-Withdrawing Effects :
- The trifluoromethyl and trifluoromethoxy groups in and enhance metabolic stability and binding affinity through electron-withdrawing effects, making these analogs suitable for enzyme inhibition.
Synthetic Accessibility :
Pharmacological and Functional Implications
- Benzimidazole/Benzothiazole Analogs : The aromatic systems in and facilitate π-π stacking with protein residues, critical for high-affinity binding in enzyme inhibitors. The sulfur atom in benzothiazole () may participate in covalent interactions or influence redox properties.
- Fluorophenyl Derivatives : Fluorine’s electronegativity and small size () enhance bioavailability and blood-brain barrier penetration, making these analogs candidates for CNS disorders.
Biological Activity
N~1~-isopentyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of pyridazine have shown promise in inhibiting tumor cell proliferation. A study reported that derivatives of cycloheptapyridazine displayed cytotoxic effects against various cancer cell lines through the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases. Specifically, it has been noted to influence NMDA receptor activity, which is crucial in neuroprotection .
This compound appears to exert its biological effects through multiple mechanisms:
- Inhibition of Kinases : It has been suggested that this compound may act as an inhibitor of specific kinases involved in cell signaling pathways related to cancer progression .
- Modulation of Receptors : The compound may also interact with various receptors in the central nervous system (CNS), potentially leading to altered neurotransmission and neuroprotection .
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound on human breast cancer cells. The results demonstrated a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction via the activation of caspase pathways .
Study 2: Neuroprotective Role
In a neuroprotective study involving rat models of Parkinson's disease, administration of the compound resulted in reduced neuronal loss and improved motor function. Behavioral assessments indicated enhanced locomotor activity compared to control groups .
Data Table: Summary of Biological Activities
Q & A
Q. Experimental Design :
- In vitro : Western blotting for phosphorylated ERK/JNK in treated cell lines.
- In silico : Pathway enrichment analysis (KEGG/GO) of RNA-seq data.
- Controls : Use known MAPK inhibitors (e.g., U0126) for benchmarking .
Q. What strategies validate target specificity in complex biological matrices?
- Answer :
- Pull-down assays : Immobilize the compound on sepharose beads for affinity chromatography.
- CRISPR-Cas9 knockout models : Compare efficacy in wild-type vs. target-deficient cells.
- Off-target screening : Utilize proteome microarrays or thermal shift assays .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in biological assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
